2-(3-Quinolyl)aniline
Overview
Description
2-(3-Quinolyl)aniline is an organic compound that belongs to the class of quinoline derivatives. Quinoline is a heterocyclic aromatic organic compound with a double-ring structure that includes a benzene ring fused to a pyridine ring. This compound is of significant interest due to its diverse applications in various fields such as medicinal chemistry, organic synthesis, and material science.
Preparation Methods
The synthesis of 2-(3-Quinolyl)aniline can be achieved through several methods. One common approach involves the reaction of aniline with quinoline derivatives under specific conditions. For instance, the Friedländer synthesis is a well-known method for preparing quinoline derivatives, which involves the condensation of aniline with aldehydes or ketones in the presence of acidic or basic catalysts . Another method includes the use of α,β-unsaturated aldehydes, where the reaction mechanism involves protonation at the carbonyl oxygen, addition of the aniline NH₂ group to the alkenal β-carbon, followed by cyclization and dehydration .
Industrial production methods often employ catalytic systems to enhance yield and selectivity. For example, the use of metal nanoparticle-catalyzed reactions has been reported to be effective in synthesizing quinoline derivatives with high atom efficiency .
Chemical Reactions Analysis
2-(3-Quinolyl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert quinoline derivatives into tetrahydroquinolines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the quinoline ring can be functionalized at different positions.
Common reagents used in these reactions include molecular iodine, sodium azide, and various metal catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents on the quinoline ring .
Scientific Research Applications
2-(3-Quinolyl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Industry: Quinoline derivatives are used in the production of dyes, pigments, and other functional materials.
Mechanism of Action
The biological activity of 2-(3-Quinolyl)aniline is primarily due to its ability to interact with various molecular targets. For instance, quinoline derivatives can inhibit the activity of enzymes involved in DNA replication and repair, leading to antimicrobial and antimalarial effects . The compound can also interfere with the synthesis of nucleic acids and proteins, disrupting cellular processes in pathogens .
Comparison with Similar Compounds
2-(3-Quinolyl)aniline can be compared with other quinoline derivatives such as:
Quinoline: The parent compound with a simpler structure but similar aromatic properties.
Isoquinoline: A structural isomer of quinoline with the nitrogen atom in a different position, leading to different chemical reactivity.
Quinolone: A derivative with a carbonyl group at the 4-position, known for its antibacterial properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinoline derivatives .
Properties
IUPAC Name |
2-quinolin-3-ylaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2/c16-14-7-3-2-6-13(14)12-9-11-5-1-4-8-15(11)17-10-12/h1-10H,16H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWFVBFWEZZFAEB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C3=CC=CC=C3N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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